

Technical Guide: Cbz-NH-PEG3-CH2COOH for Proteolysis Targeting Chimera (PROTAC) Development

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Compound of Interest

Compound Name: *Cbz-NH-peg3-CH2cooh*

Cat. No.: *B2472535*

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CAS Number: 462100-05-6

Introduction

Cbz-NH-PEG3-CH2COOH is a heterobifunctional linker molecule widely utilized in the field of drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] ^[2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.^[3] This linker, featuring a carboxybenzyl (Cbz)-protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for conjugating a target protein ligand to an E3 ubiquitin ligase ligand. The PEG spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.^[4]

Physicochemical Properties

The key physicochemical properties of **Cbz-NH-PEG3-CH2COOH** are summarized in the table below.

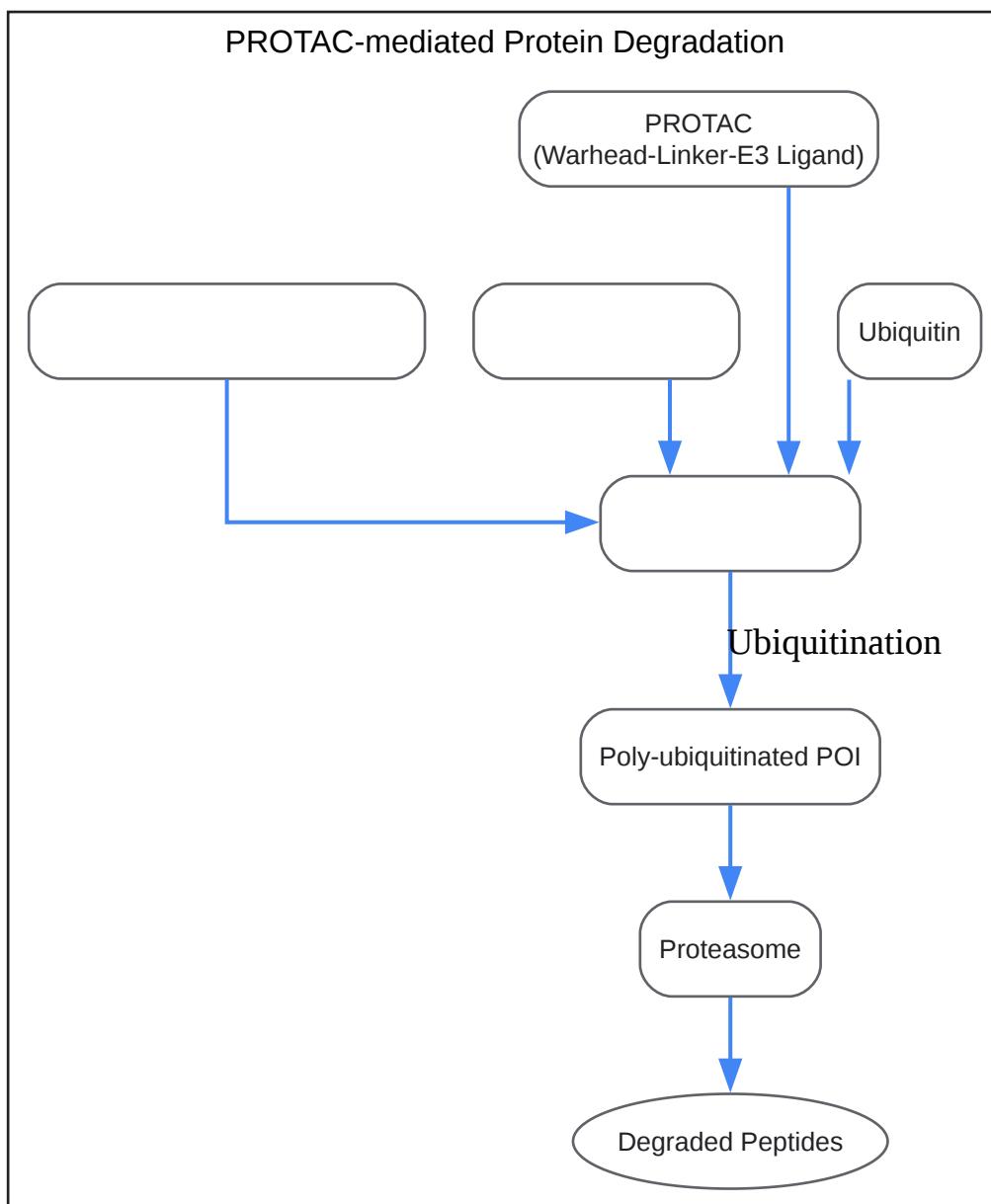
| Property | Value | Reference |
|--------------------|-----------------------------|-----------|
| CAS Number | 462100-05-6 | [5] |
| Molecular Formula | C16H23NO7 | |
| Molecular Weight | 341.36 g/mol | |
| Appearance | Viscous Liquid | |
| Purity | Typically >95% | |
| Boiling Point | 534.1 ± 50.0 °C at 760 mmHg | |
| Density | 1.217 ± 0.06 g/cm³ | |
| Flash Point | 276.8 ± 30.1 °C | |
| Storage Conditions | -20°C for long-term storage | |

Application in PROTAC Synthesis

Cbz-NH-PEG3-CH2COOH serves as a linker in the modular synthesis of PROTACs. The terminal carboxylic acid allows for the formation of a stable amide bond with an amine-functionalized ligand, typically the ligand for the E3 ubiquitin ligase or the target protein. The Cbz-protected amine on the other end of the linker can be deprotected under specific conditions to reveal a primary amine, which can then be coupled to the second ligand.

PROTAC Mechanism of Action

A PROTAC synthesized using this linker will facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.



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Caption: General mechanism of action for a PROTAC.

Experimental Protocols

While specific experimental data for PROTACs synthesized using **Cbz-NH-PEG3-CH₂COOH** is not readily available in the surveyed literature, a representative protocol for the key amide bond formation step is provided below. This is a generalized procedure, and optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.

Representative Protocol: Amide Coupling of Cbz-NH-PEG3-CH₂COOH to an Amine-Containing Ligand

This protocol describes the coupling of the carboxylic acid moiety of the linker to a primary or secondary amine on a ligand (Ligand-NH₂).

Materials:

- **Cbz-NH-PEG3-CH₂COOH**
- Amine-containing ligand (Ligand-NH₂)
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a similar peptide coupling reagent
- DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
- Anhydrous DMF (N,N-Dimethylformamide) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate
- Brine
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

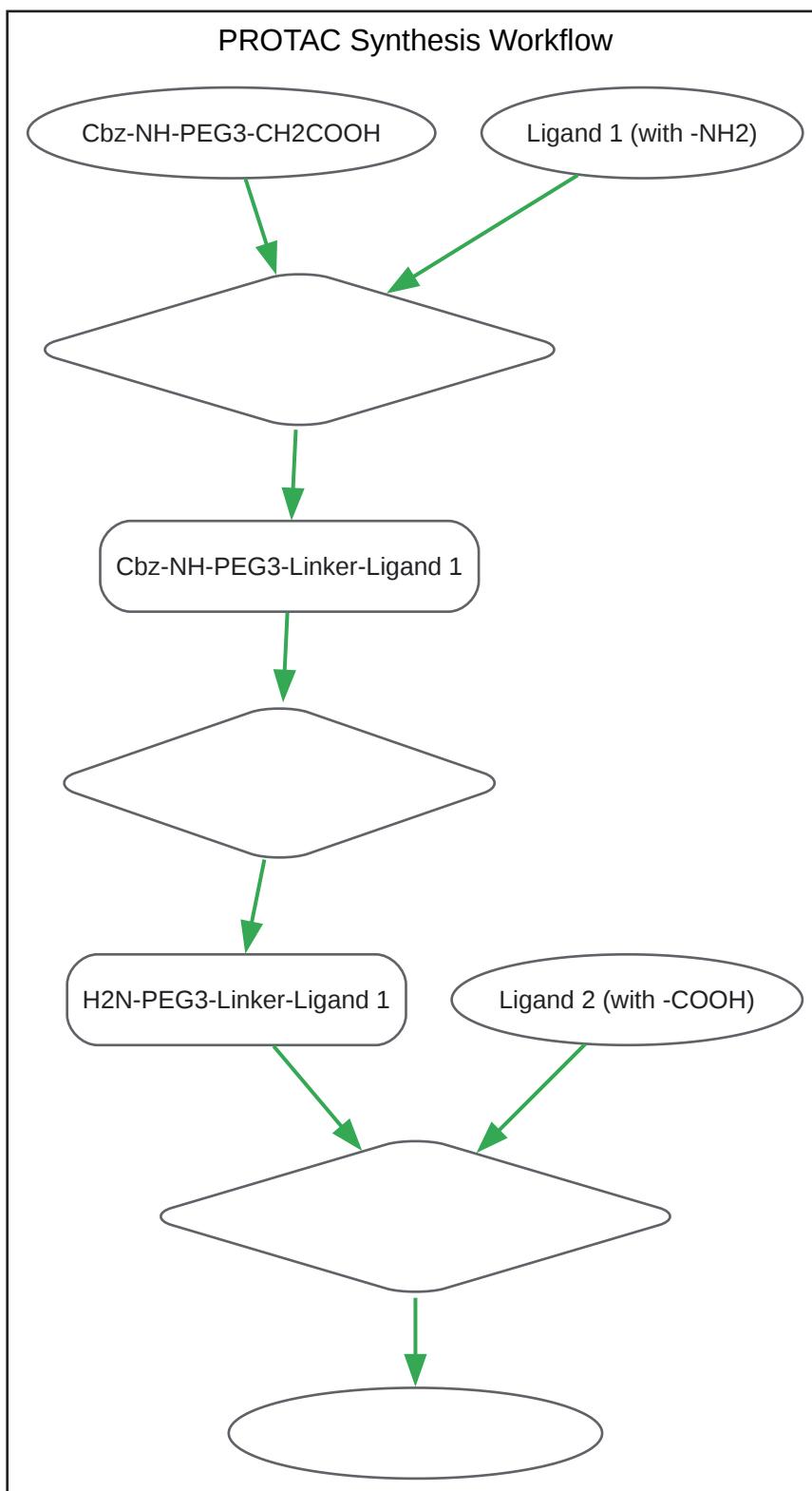
Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **Cbz-NH-PEG3-CH₂COOH** (1.0 equivalent) in anhydrous DMF.
- Activation: To the solution from step 1, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

- Coupling: Add the amine-containing ligand (Ligand-NH₂) (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the activated linker solution.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
- Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the purified Cbz-NH-PEG3-CH₂-CO-Ligand.

Subsequent Deprotection and Coupling

The Cbz group on the resulting product can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield a free amine. This amine can then be coupled to the carboxylic acid of the second ligand using similar amide coupling conditions as described above.



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Caption: A representative workflow for PROTAC synthesis.

Data Presentation

Currently, there is a lack of published quantitative biological data (e.g., DC50, Dmax) for PROTACs specifically synthesized using **Cbz-NH-PEG3-CH2COOH**. Researchers developing novel PROTACs with this linker would need to perform experiments to determine these values.

- DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
- Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

These parameters are typically determined using techniques such as Western blotting or quantitative mass spectrometry-based proteomics.

Conclusion

Cbz-NH-PEG3-CH2COOH is a valuable chemical tool for the synthesis of PROTACs. Its well-defined structure, including a versatile PEG spacer and orthogonal protecting groups, allows for the systematic construction of these complex heterobifunctional molecules. While specific examples of its application in peer-reviewed literature are limited, the fundamental chemical principles for its use are well-established, providing a solid foundation for its incorporation into novel PROTAC-based drug discovery programs.

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